molecular formula C6H8NO2P B1312852 Aniline phosphinate CAS No. 82395-88-8

Aniline phosphinate

Cat. No.: B1312852
CAS No.: 82395-88-8
M. Wt: 157.11 g/mol
InChI Key: LEOOSTWEONVEMC-UHFFFAOYSA-N
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Description

Aniline phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to an aniline moiety

Mechanism of Action

Target of Action

Aniline phosphinate, like other phosphinates, is a bioisosteric group . Bioisosteres are substituents or functional groups which induce similar biological responses . .

Mode of Action

Phosphinates, including this compound, are known to interact with their targets by mimicking the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This allows them to play key roles in many different areas of life science .

Biochemical Pathways

Phosphinates are involved in various biochemical pathways. They are rarely encountered in living organisms but play significant roles when they do occur . For example, phosphonates, which are similar to phosphinates, are involved in the biosynthesis of antiviral and anticancer nucleotides, inhibitors of cholesterol biosynthesis, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis . .

Pharmacokinetics

Phosphinates, including this compound, are known to have certain pharmacokinetic properties. They carry one or two negative charges at physiological pH values, making them very polar . This high polarity can limit their membrane permeation and oral absorption . .

Result of Action

The result of this compound’s action is largely dependent on its interaction with its targets and the biochemical pathways it affects. As a bioisostere, it can induce similar biological responses to the molecules it mimics . .

Action Environment

The action, efficacy, and stability of this compound, like other phosphinates, can be influenced by various environmental factors. For example, the hydrolysis of phosphinates can take place under both acidic and basic conditions . .

Biochemical Analysis

Biochemical Properties

Aniline phosphinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteolytic enzymes by binding to their active sites, thereby preventing the natural substrate from interacting with the enzyme . This interaction is significant as it can modulate the activity of these enzymes, potentially leading to therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating them depending on the context. For instance, this compound can inhibit proteolytic enzymes by binding to their active sites, preventing substrate interaction . This inhibition can lead to changes in cellular processes and functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the appropriate dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by phosphonate and phosphinate metabolism pathways, involving enzymes such as phosphoenolpyruvate phosphomutase . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline phosphinate can be synthesized through several methods. One common approach involves the reaction of aniline with phosphinic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Aniline phosphinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding phosphinate oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the phosphinate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

    Oxidation: Phosphinate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Aniline phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential use in drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

    Phosphonates: Similar to phosphinates but with a different phosphorus-oxygen bonding structure.

    Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.

    Phosphine oxides: Derived from the oxidation of phosphines.

Uniqueness: Aniline phosphinate is unique due to its specific combination of aniline and phosphinate groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

aniline;phosphenous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOOSTWEONVEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.OP=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466061
Record name Aniline phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82395-88-8
Record name Aniline phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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